molecular formula C14H11NO2 B600935 Carvedilol Impurity 2 CAS No. 1801551-41-6

Carvedilol Impurity 2

Cat. No. B600935
M. Wt: 225.25
InChI Key:
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Description

Carvedilol Impurity 2, also known as Carvedilol EP Impurity C, has the chemical name (2RS)-1-[Benzyl [2-(2-methoxyphenoxy)ethyl]amino]-3-(9H-carbazol-4-yloxy)propan-2-ol . It is related to Carvedilol, a third-generation non-cardioselective β-blocker used in the treatment of hypertension .


Synthesis Analysis

The synthesis of Carvedilol and its impurities has been discussed in several studies . One approach involves the condensation of 4-(2,3-epoxypropoxy) carbazole with 2-(2-methoxyphenoxy) ethyl amine in monoglyme solvent .


Molecular Structure Analysis

The molecular formula of Carvedilol Impurity 2 is C31H32N2O4, and its molecular weight is 496.60 . The structure involves various functional groups, including benzyl, methoxyphenoxy, and carbazol .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Carvedilol and its impurities have been studied . The process involves treating 4-hydroxy carbazole with epichlorohydrin in the presence of sodium hydroxide, followed by treatment with 2-(2-methoxyphenoxy) ethyl amine .


Physical And Chemical Properties Analysis

Carvedilol, including its impurities, belongs to BCS class II drugs, characterized by low solubility and poor bioavailability (around 25%) . Various techniques have been explored to increase the solubility of Carvedilol .

Scientific Research Applications

Impurity Profiling and Degradation Kinetics

  • Research has focused on understanding impurity profiling and degradation kinetics of Carvedilol, particularly in pharmaceutical dosage forms like tablets. Stress degradation studies are crucial in monitoring impurities and degradation under various conditions such as acid, alkali, oxidation, humidity, thermal, and photolytic stress. These studies help in understanding the stability of Carvedilol under different conditions, revealing its sensitivity to oxidation and alkali conditions. Such studies are essential for determining the degradation pathway of the drug product and proving the stability-indicating nature of analytical methods (Mahajan, Deshmukh, & Farooqui, 2022).

Analytical Method Development

  • The development of robust and specific analytical methods for impurity profiling of Carvedilol in pharmaceutical forms is another significant area of research. These methods are vital for quantitative determination of known and unknown impurities, ensuring the quality and safety of Carvedilol pharmaceutical products. The development of such methods requires adherence to international guidelines, ensuring precision, accuracy, specificity, and robustness (Mahajan, Deshmukh, & Farooqui, 2021).

Synthesis Optimization

  • Research on the synthesis of Carvedilol aims to minimize the formation of impurities like Impurity 2, which can be achieved by optimizing the synthesis process. This involves choosing specific chemical compounds and reaction conditions to produce Carvedilol with high purity and minimal impurities. These studies contribute significantly to improving the manufacturing process and quality of Carvedilol (B.An et al., 2010).

Stability Indicating Methods

  • The development of stability-indicating methods is crucial for understanding the shelf life and degradation products of Carvedilol. These methods involve using advanced chromatographic techniques to separate and identify impurities and degradation products. They are vital for ensuring the stability and efficacy of Carvedilol over time (G. SajanP et al., 2014).

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling Carvedilol Impurity 2 . It’s also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Efforts are being made to increase the solubility of Carvedilol, such as cocrystallization and coamorphous technology . These techniques have shown good solubility, dissolution, and bioavailability compared to other techniques and are being widely explored to overcome the drawbacks associated with their method of preparation .

properties

CAS RN

1801551-41-6

Product Name

Carvedilol Impurity 2

Molecular Formula

C14H11NO2

Molecular Weight

225.25

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-(9H-Carbazol-4-yloxy)-ethenol

Origin of Product

United States

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